molecular formula C14H8N2O3S2 B2567639 4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde CAS No. 565166-61-2

4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde

Cat. No.: B2567639
CAS No.: 565166-61-2
M. Wt: 316.35
InChI Key: SLHWAGFVTGZGPQ-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde typically involves the condensation of 2-mercaptobenzothiazole with 3-nitrobenzaldehyde. One common method is the Knoevenagel condensation reaction, which is carried out in the presence of a base such as piperidine or L-proline as a catalyst . The reaction is usually performed in an ethanol solvent under reflux conditions.

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that include the preparation of intermediates followed by their condensation with various aldehydes or ketones. The use of microwave irradiation and one-pot multicomponent reactions has also been explored to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

Scientific Research Applications

4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and aldehyde groups allows for a wide range of chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O3S2/c17-8-9-5-6-13(11(7-9)16(18)19)21-14-15-10-3-1-2-4-12(10)20-14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHWAGFVTGZGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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